![molecular formula C22H24FN3O7S B2553737 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 869071-70-5](/img/structure/B2553737.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Description
Scientific Research Applications
- Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones. This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization, resulting in the formation of spirocyclic compounds with good yields and high regioselectivity .
- The studied compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play essential roles in various physiological processes, and their inhibition can have implications in drug development and disease treatment .
- Indole derivatives, including compounds related to our target molecule, have been investigated for their biological potential. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .
- The compound’s structural motifs have been utilized in diverse medicinal substances. Notable examples include prosympal, dibozane, piperoxan, and doxazosin. These compounds exhibit significant biological activities and are relevant in drug discovery and development .
- Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to study the compound. The 1H and 13C NMR spectra were recorded in CDCl3 or DMSO-d6 as solvents, providing valuable insights into its chemical structure and behavior .
Rhodium(III)-Catalyzed Spiroannulation
Cholinesterase and Lipoxygenase Inhibition
Anti-HIV-1 Activity
1,3,4-Thiadiazole Derivatives
NMR Spectroscopy Studies
properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O7S/c23-16-4-2-15(3-5-16)13-24-21(27)22(28)25-14-20-26(8-1-9-33-20)34(29,30)17-6-7-18-19(12-17)32-11-10-31-18/h2-7,12,20H,1,8-11,13-14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZKUMPKDVGECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
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